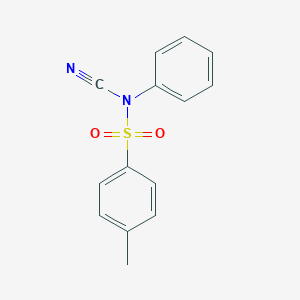
3-Oxo-2-phenylpropanonitril
Übersicht
Beschreibung
3-Oxo-2-phenylpropanenitrile: is an organic compound with the molecular formula C9H7NO It is a nitrile derivative of acetophenone and is characterized by the presence of a phenyl group attached to a nitrile group through a two-carbon chain with a ketone functional group
Wissenschaftliche Forschungsanwendungen
Chemistry:
3-Oxo-2-phenylpropanenitrile is used as a building block in organic synthesis. Its reactivity with various nucleophiles and electrophiles makes it a valuable intermediate for the synthesis of complex organic molecules, including heterocycles and polyfunctional compounds .
Biology and Medicine:
Industry:
In the industrial sector, 3-oxo-2-phenylpropanenitrile can be used in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate for the production of a wide range of products .
Wirkmechanismus
Target of Action
It is known to react with linear conjugated enynones .
Mode of Action
3-Oxo-2-phenylpropanenitrile interacts with linear conjugated enynones in a reaction known as the Michael addition . This reaction occurs in the presence of sodium methoxide (MeONa) as a base in methanol at room temperature .
Biochemical Pathways
The Michael addition of 3-Oxo-2-phenylpropanenitrile to linear conjugated enynones leads to the formation of polyfunctional δ-diketones . These δ-diketones are formed as mixtures of two diastereomers . The reaction is regioselective, meaning it preferentially occurs at one location over another on the molecule .
Result of Action
The result of the Michael addition of 3-Oxo-2-phenylpropanenitrile to linear conjugated enynones is the formation of polyfunctional δ-diketones . These δ-diketones can be used as precursors for heterocycle synthesis . For example, they can be heterocyclized with hydrazine into substituted 5,6-dihydro-4H-1,2-diazepine .
Action Environment
The reaction of 3-Oxo-2-phenylpropanenitrile with linear conjugated enynones occurs in the presence of sodium methoxide (MeONa) as a base in methanol at room temperature . This suggests that the reaction environment can influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
3-Oxo-2-phenylpropanenitrile plays a significant role in biochemical reactions, particularly in the Michael addition reaction. It interacts with linear conjugated enynones to form polyfunctional δ-diketones, which are precursors for heterocycle synthesis . The compound’s reactivity is influenced by the presence of sodium methoxide as a base, which facilitates the addition to the double carbon–carbon bond of enynones . This interaction highlights the compound’s importance in the synthesis of complex organic molecules.
Cellular Effects
The effects of 3-Oxo-2-phenylpropanenitrile on various cell types and cellular processes are not extensively documented. Its role in biochemical reactions suggests potential impacts on cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form polyfunctional δ-diketones may influence cellular functions by altering the availability of key intermediates in metabolic pathways .
Molecular Mechanism
At the molecular level, 3-Oxo-2-phenylpropanenitrile exerts its effects through binding interactions with biomolecules. The Michael addition reaction involves the nucleophilic attack of the compound on the double carbon–carbon bond of enynones, facilitated by sodium methoxide . This reaction results in the formation of δ-diketones, which can undergo further transformations to yield heterocyclic compounds. The compound’s reactivity is crucial for its role in organic synthesis and biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Oxo-2-phenylpropanenitrile can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of catalysts. Studies have shown that the Michael addition reaction can take place over a period of 4 to 26 hours, depending on the reaction conditions . Long-term effects on cellular function have not been extensively studied, but the compound’s reactivity suggests potential impacts on metabolic processes.
Metabolic Pathways
3-Oxo-2-phenylpropanenitrile is involved in metabolic pathways that include the formation of polyfunctional δ-diketones through the Michael addition reaction . The compound interacts with sodium methoxide as a base, facilitating the addition to the double carbon–carbon bond of enynones. This reaction is a key step in the synthesis of heterocyclic compounds, highlighting the compound’s importance in organic and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Nucleophilic Acylation: One of the common methods for synthesizing 3-oxo-2-phenylpropanenitrile involves the nucleophilic acylation of aromatic aldehydes with 2-bromoacetonitrile. This reaction is catalyzed by N-heterocyclic carbenes and proceeds under mild conditions with high yields. The reaction typically involves the use of imidazolium salts as catalysts and is carried out in a solvent mixture of tetrahydrofuran and tert-butanol at room temperature .
-
Michael Addition: Another method involves the Michael addition of 3-oxo-2-phenylpropanenitrile to linear conjugated enynones. This reaction is carried out in the presence of sodium methoxide as a base in methanol at room temperature. The reaction time ranges from 4 to 26 hours, and the products are polyfunctional δ-diketones .
Industrial Production Methods:
Industrial production methods for 3-oxo-2-phenylpropanenitrile are not extensively documented in the literature. the nucleophilic acylation and Michael addition methods mentioned above can be scaled up for industrial applications, given their efficiency and high yields.
Analyse Chemischer Reaktionen
Types of Reactions:
Michael Addition: As mentioned earlier, 3-oxo-2-phenylpropanenitrile undergoes Michael addition with linear conjugated enynones to form polyfunctional δ-diketones.
Heterocyclization: The δ-diketones formed from the Michael addition can undergo heterocyclization with hydrazine to form substituted 5,6-dihydro-4H-1,2-diazepine.
Common Reagents and Conditions:
Sodium Methoxide: Used as a base in the Michael addition reaction.
Hydrazine: Used in the heterocyclization reaction to form diazepines.
Major Products:
Polyfunctional δ-Diketones: Formed from the Michael addition reaction.
Substituted 5,6-Dihydro-4H-1,2-Diazepine: Formed from the heterocyclization of δ-diketones with hydrazine.
Vergleich Mit ähnlichen Verbindungen
Benzoylacetonitrile: Similar in structure but lacks the ketone functional group.
4-Toluoylacetonitrile: Contains a methyl group on the phenyl ring.
3-Oxo-3-(2-thienyl)propionitrile: Contains a thiophene ring instead of a phenyl ring.
Uniqueness:
3-Oxo-2-phenylpropanenitrile is unique due to the presence of both a nitrile and a ketone functional group, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo Michael addition and heterocyclization reactions distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
3-oxo-2-phenylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,7,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDKAIHGKFPFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5841-70-3 | |
| Record name | 5841-70-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Formyl-2-phenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(E)-2-quinolin-7-ylethenyl]aniline](/img/structure/B180970.png)













